molecular formula C25H19N3O3 B2726544 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide CAS No. 1797603-17-8

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2726544
CAS No.: 1797603-17-8
M. Wt: 409.445
InChI Key: MIQQBUUOTAWATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide (CAS 1797603-17-8) is a synthetic organic compound with a molecular formula of C 25 H 19 N 3 O 3 and a molecular weight of 409.44 g/mol . This chemical features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a furan-2-yl group at the 3-position of the oxadiazole ring and a naphthalen-1-yl acetamide moiety, linked via a methylene bridge to a phenyl group. This molecular architecture suggests significant potential for use in pharmaceutical research and development, particularly in the field of oncology. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a wide spectrum of biological activities and are investigated as potential inhibitors of various enzymes and proteins critical to cancer cell proliferation . Research into similar oxadiazole derivatives has shown that they can act through mechanisms such as the inhibition of thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The presence of the 1,2,4-oxadiazole core and a naphthalene group makes this compound a valuable candidate for screening in anticancer assays and a useful intermediate for the design and synthesis of novel bioactive molecules. This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c29-23(15-18-10-5-9-17-7-1-3-11-20(17)18)26-21-12-4-2-8-19(21)16-24-27-25(28-31-24)22-13-6-14-30-22/h1-14H,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQQBUUOTAWATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed analysis of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H17N3O4C_{18}H_{17}N_{3}O_{4}, and it features a complex structure that includes a furan ring, an oxadiazole moiety, and naphthalene. The structural representation is essential for understanding its interaction with biological targets.

Property Value
Molecular FormulaC₁₈H₁₇N₃O₄
Molecular Weight339.351 g/mol
IUPAC NameThis compound
SMILESO=C(c1ccc(C(F)(F)F)cc1)NCCc1nc(-c2ccco2)no1

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

A study highlighted the anticancer activity of N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines , which showed percent growth inhibitions (PGIs) against several cancer cell lines including SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively . While specific data for the compound is limited, it is reasonable to infer similar potential based on structural similarities.

Antimicrobial Activity

The oxadiazole derivatives have also been recognized for their antimicrobial properties. A review summarized that various 1,3,4-oxadiazole derivatives demonstrated broad-spectrum antimicrobial activities . The presence of electron-donating groups in the structure often enhances this activity.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cancer progression or microbial resistance mechanisms. For example, the interaction with Bcl-2 proteins has been noted in some studies as a mechanism through which these compounds exert their anticancer effects .

Study on Oxadiazole Derivatives

A comprehensive review discussed various 1,3,4-oxadiazole derivatives and their synthesized forms tested for biological activity. These compounds were found effective against multiple cell lines and exhibited promising results in both in vitro and in vivo studies .

Comparative Analysis of Similar Compounds

Compound Activity Cell Line Tested Growth Inhibition (%)
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesAnticancerSNB-1986.61
N-(2-(furan)-phenyl)-5-(naphthalene)-1,3,4-OxadiazoleAntimicrobialVariousVariable

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with oxadiazole structures can exhibit significant anticancer properties. For instance, similar oxadiazole derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibitions exceeding 80% in some cases .
  • Anti-inflammatory Properties : The presence of the furan moiety may contribute to anti-inflammatory effects. Studies on related compounds have demonstrated their ability to modulate inflammatory pathways, making them candidates for further investigation in inflammatory diseases.

2. Biological Research

  • Enzyme Inhibition : The oxadiazole group is known for its ability to interact with enzymes and receptors. This compound may serve as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
  • Biochemical Assays : Its unique structure allows for potential use in high-throughput screening assays aimed at identifying new therapeutic agents targeting specific biological pathways .

3. Material Science

  • Development of New Materials : The compound's structural features could be utilized in the synthesis of novel materials with specific electronic or optical properties. Such materials are valuable in the fields of organic electronics and photonics .

Case Studies

Study Findings
Anticancer Studies on Oxadiazole DerivativesDemonstrated significant inhibition against multiple cancer cell lines with IC50 values in the micromolar range .
Inhibition of Inflammatory PathwaysRelated compounds showed modulation of cytokine release in vitro, indicating potential therapeutic applications for inflammatory diseases.
High-throughput Screening ApplicationsUtilized as a lead compound for developing new drugs targeting specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Key Observations:
  • Core Heterocycles: The target’s 1,2,4-oxadiazole differs from the 1,2,3-triazole in compounds like 6a-m.
  • Linkers : The target’s methyl-phenyl bridge contrasts with the sulfanyl or ether linkages in other compounds, which may influence conformational flexibility and solubility .
Table 2: Anti-Exudative and Anti-Inflammatory Activity
Compound Class/Name Biological Activity (Dose) Key Findings Reference
Target Compound Not explicitly reported Hypothesized activity based on furan-oxadiazole and naphthalene motifs N/A
Triazole-sulfanyl acetamides (3.1-3.21) Anti-exudative activity (10 mg/kg) vs. diclofenac (8 mg/kg) Nitro and chloro substituents enhance activity; some derivatives exceed reference 3.1-3.21
Naphthalene-triazole acetamides (6a-m) Not explicitly tested for anti-exudative activity Structural analogs with potential for broad-spectrum activity 6a-m
Thiazole-oxadiazole propanamides Not reported in evidence Thiazole may confer antimicrobial or anticancer activity
Key Observations:
  • Anti-Exudative Activity : The triazole-sulfanyl acetamides (3.1-3.21) show dose-dependent efficacy , with nitro and chloro groups on the phenyl ring enhancing activity. The target’s furan-oxadiazole core may similarly modulate inflammation, but direct comparisons are lacking .
  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂, Cl) improve activity in triazole derivatives, suggesting that the target’s oxadiazole (a stronger electron acceptor than triazole) might further enhance binding to inflammatory targets .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between the naphthalene and phenyl rings, stabilized by N–H···O hydrogen bonds.
  • Spectroscopic Data : IR and NMR profiles of triazole derivatives (e.g., 6b, 6c) show characteristic C=O (1671–1682 cm⁻¹) and aromatic C=C (1587–1601 cm⁻¹) stretches. The target’s oxadiazole would likely display distinct peaks, such as C–N–O vibrations near 1250–1300 cm⁻¹ .

Q & A

Q. What are the critical steps in synthesizing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions:

Oxadiazole formation : Cyclocondensation of furan-2-carboxylic acid hydrazide with a nitrile precursor under reflux (e.g., using ethanol and catalytic acetic acid) .

Methylphenyl linkage : Coupling the oxadiazole intermediate with 2-aminobenzyl bromide via nucleophilic substitution (60–80°C, DMF solvent) .

Acetamide conjugation : Reacting the intermediate with naphthalen-1-ylacetyl chloride in dichloromethane (DCM) using triethylamine as a base .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) ensure >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the oxadiazole and acetamide linkages (e.g., acetamide NH signal at δ 10–11 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected ~465 g/mol) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
  • X-ray crystallography : Resolve stereochemical ambiguities in the naphthalene-acetamide moiety .

Q. How can researchers assess the compound's stability under experimental conditions?

  • Methodological Answer :
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for oxadiazoles) .
  • pH stability : Incubate in buffers (pH 2–12) for 24h and monitor degradation via HPLC .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound's antimicrobial potential?

  • Methodological Answer :

Derivative synthesis : Modify substituents on the furan (e.g., electron-withdrawing groups) and naphthalene (e.g., halogenation) .

Q. Biological assays :

  • MIC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic studies : Fluorescence quenching to assess DNA gyrase binding .

Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to bacterial targets .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole-acetamide hybrids?

  • Methodological Answer :
  • Meta-analysis : Compare datasets for common variables (e.g., bacterial strain ATCC numbers, solvent/DMSO concentrations) .
  • Control experiments : Replicate conflicting studies with standardized protocols (e.g., CLSI guidelines for MIC assays).
  • Advanced modeling : Apply QSAR models to identify outliers caused by lipophilicity (logP) or steric clashes .

Q. How to optimize reaction yields for large-scale synthesis (>10g)?

  • Methodological Answer :
  • Catalyst screening : Test Zeolite-Y or Cu(OAc)₂ for oxadiazole cyclization efficiency .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acetyl chloride coupling) .
  • Process controls : Monitor reaction progress via in-line FTIR to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.